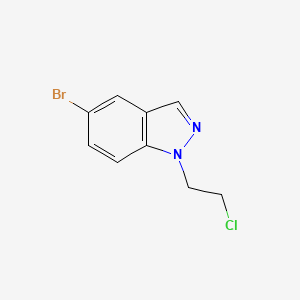
5-Bromo-1-(2-chloroethyl)-1H-indazole
Cat. No. B8405120
M. Wt: 259.53 g/mol
InChI Key: IUVXGQLKZOKMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815840B2
Procedure details


A mixture of 5-bromo-1H-indazole (900 mg, 4.57 mmol), 1-bromo-2-chloroethane (1.31 g, 9.14 mmol) and K2CO3 (1.89 g, 13 7 mmol) in DMF (40 mL) in a sealed pressure flask was heated at 40° C. for 10 h. Additional 1.3 g 1-bromo-2-chloroethane (1.31 g, 9.14 mmol), and K2CO3 (1.89 g, 13 7 mmol) were then added and heating was continued for 3 h. This was filtered, the solvent removed from the filtrate, and the residue chromatographed on silica gel (step gradient elution with hexane containing 0, 5, 10 and 20% EtOAc) afforded (in order of elution): 5-bromo-1-(2-chloroethyl)-1H-indazole (690 mg, 2.66 mmol, 58% yield). MS (ESI) m/z 260.95 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 7.99 (1H, s), 7.88 (1H, s), 7.46-7.52 (1H, m), 7.36 (1H, d, J=8.85 Hz), 4.67 (2H, t, J=6.26 Hz), 3.97 (2H, t, J=6.26 Hz). 5-bromo-2-(2-chloroethyl)-2H-indazole (360 mg, 1.39 mmol, 30% yield). MS (ESI) m/z 260.95 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 7.98 (1H, s), 7.85 (1H, s), 7.60 (1H, d, J=9.16 Hz), 7.37 (1H, d, J=9.16 Hz), 4.69-4.74 (2H, m), 4.02-4.07 (2H, m).






Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.Br[CH2:12][CH2:13][Cl:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:12][CH2:13][Cl:14])[N:6]=[CH:5]2 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCl
|
|
Name
|
|
|
Quantity
|
1.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCl
|
|
Name
|
|
|
Quantity
|
1.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel (step gradient elution with hexane containing 0, 5, 10 and 20% EtOAc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
WASH
|
Type
|
WASH
|
|
Details
|
(in order of elution)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=NN(C2=CC1)CCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.66 mmol | |
| AMOUNT: MASS | 690 mg | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
